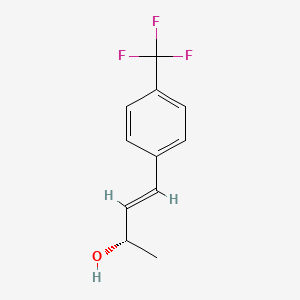
1,1-Dibromo-2-methyl-3-pentylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- is a derivative of cyclopropane, a three-membered carbon ring known for its strained ring structure and unique reactivity. This compound features two bromine atoms attached to the first carbon, a methyl group on the second carbon, and a pentyl group on the third carbon. The presence of these substituents significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of halogenated precursors and strong bases. For instance, the preparation of 1,1-dibromo-2-methyl-3-pentyl-cyclopropane can be achieved through the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a strong base like sodium hydroxide. The reaction is typically carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopropane derivatives generally involves large-scale reactions using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanol derivatives, while reduction can produce cyclopropane with fewer halogen atoms .
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique reactivity and structural properties.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- involves its interaction with various molecular targets through its reactive bromine atoms and strained ring structure. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the desired chemical transformations. The specific pathways involved depend on the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- can be compared with other cyclopropane derivatives, such as:
Cyclopropane, 1,1-dibromo-2-methyl-: Lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropane, 1,1-dibromo-3-pentyl-: Lacks the methyl group, leading to variations in chemical behavior.
Cyclopropane, 1,1-dichloro-2-methyl-3-pentyl-:
Eigenschaften
CAS-Nummer |
62845-98-1 |
|---|---|
Molekularformel |
C9H16Br2 |
Molekulargewicht |
284.03 g/mol |
IUPAC-Name |
1,1-dibromo-2-methyl-3-pentylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-3-4-5-6-8-7(2)9(8,10)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LNIYJPDSCQXEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(C1(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


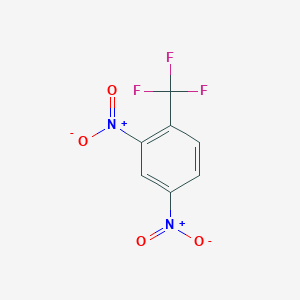
![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)
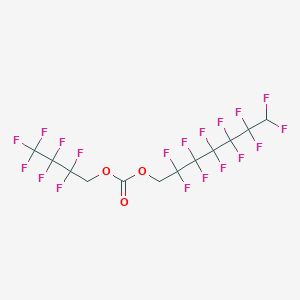
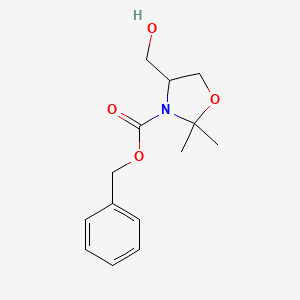

![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)




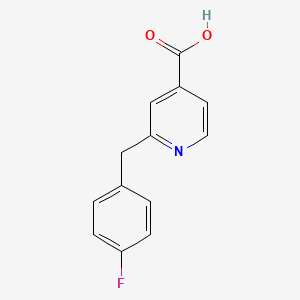
![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
